molecular formula C10H12ClNO3S B13247157 ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate

ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate

Cat. No.: B13247157
M. Wt: 261.73 g/mol
InChI Key: XSFZDJBMSSNHAN-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a chloro group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1,3-thiazole-2-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by chlorination and subsequent hydrolysis to introduce the chloro and hydroxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ethyl (E)-4-chloro-3-oxo-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate.

    Reduction: Formation of ethyl (E)-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate.

    Substitution: Formation of ethyl (E)-4-substituted-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate.

Scientific Research Applications

Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The thiazole ring enhances the compound’s stability and specificity.

Comparison with Similar Compounds

Ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate can be compared with other similar compounds, such as:

    This compound: Similar structure but with different substituents on the thiazole ring.

    This compound: Similar structure but with different functional groups, such as a nitro or amino group instead of the chloro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

ethyl (E)-4-chloro-3-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)but-2-enoate

InChI

InChI=1S/C10H12ClNO3S/c1-3-15-10(14)8(7(13)4-11)9-12-6(2)5-16-9/h5,13H,3-4H2,1-2H3/b8-7-

InChI Key

XSFZDJBMSSNHAN-FPLPWBNLSA-N

Isomeric SMILES

CCOC(=O)/C(=C(/CCl)\O)/C1=NC(=CS1)C

Canonical SMILES

CCOC(=O)C(=C(CCl)O)C1=NC(=CS1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.